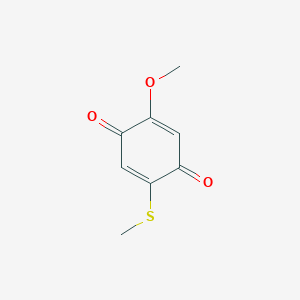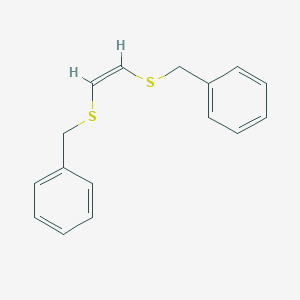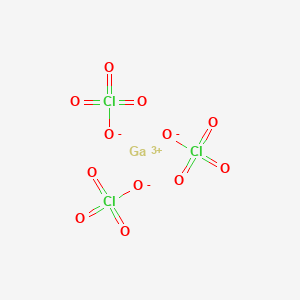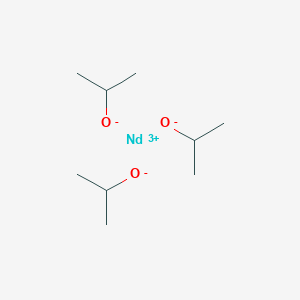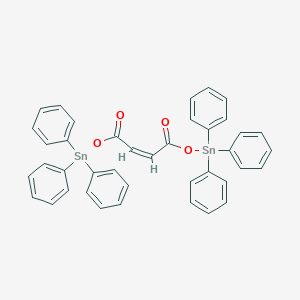
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene, also known as DSDA, is a new organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of organotin compounds and has a unique structure that makes it an attractive candidate for various research applications.
Mécanisme D'action
The mechanism of action of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene is not fully understood, but it is believed to involve the interaction of the compound with various enzymes and proteins in the body. (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been shown to inhibit the activity of certain enzymes, which may be responsible for its observed physiological effects.
Effets Biochimiques Et Physiologiques
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been found to have several biochemical and physiological effects. In animal studies, (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been shown to have anti-inflammatory and analgesic properties. It has also been found to have antitumor activity and may have potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene is its excellent electron transport properties, which make it an ideal material for use in electronic devices. However, (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene is also a highly reactive compound and can be difficult to handle in the lab. It may also be toxic to certain organisms and should be used with caution.
Orientations Futures
There are several future directions for research on (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene. One potential area of study is the development of new electronic devices based on (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene. Another area of research is the investigation of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene's potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene and its potential side effects.
Méthodes De Synthèse
The synthesis of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of phenylmagnesium bromide with tin tetrachloride to form phenylstannane. This is followed by the reaction of phenylstannane with 1,2-dibromoethane to form (Z)-1,2-bis(phenylstannyl)ethylene. The final step involves the reaction of (Z)-1,2-bis(phenylstannyl)ethylene with 2,5-dimethoxy-1,4-benzoquinone to form (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene.
Applications De Recherche Scientifique
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been found to have several potential applications in scientific research. One of the most promising applications is in the field of organic electronics. (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been shown to have excellent electron transport properties, making it an ideal material for use in organic field-effect transistors (OFETs) and other electronic devices.
Propriétés
Numéro CAS |
16122-27-3 |
|---|---|
Nom du produit |
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene |
Formule moléculaire |
C40H32O4Sn2 |
Poids moléculaire |
814.1 g/mol |
Nom IUPAC |
bis(triphenylstannyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/6C6H5.C4H4O4.2Sn/c6*1-2-4-6-5-3-1;5-3(6)1-2-4(7)8;;/h6*1-5H;1-2H,(H,5,6)(H,7,8);;/q;;;;;;;2*+1/p-2/b;;;;;;2-1-;; |
Clé InChI |
IOMRUDPZPOVCQZ-JRKBNQMXSA-L |
SMILES isomérique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)/C=C\C(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C=CC(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C=CC(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Autres numéros CAS |
16122-27-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



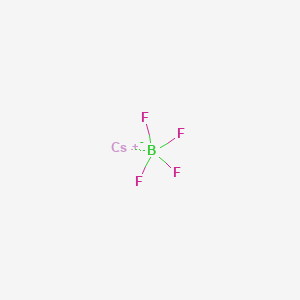

![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
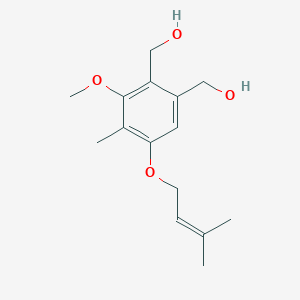
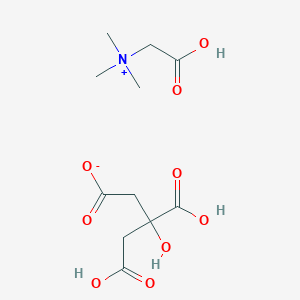
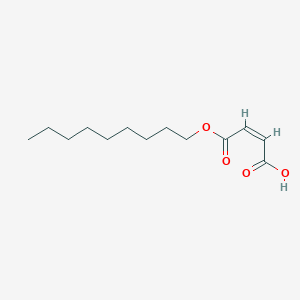
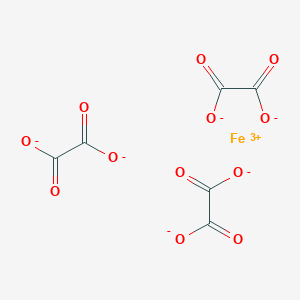
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
